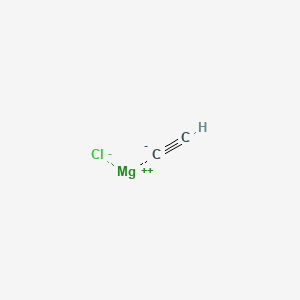
2,4-Difluoro-3-formylphenylboronic acid
Descripción general
Descripción
2,4-Difluoro-3-formylphenylboronic acid is a chemical compound with the linear formula F2C6H2(CHO)B(OH)2 . It has a molecular weight of 185.92 . It is used as a laboratory chemical and for the synthesis of substances .
Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-3-formylphenylboronic acid consists of a phenyl ring substituted with two fluorine atoms, a formyl group, and a boronic acid group . The exact positions of these substituents on the phenyl ring can be deduced from the name of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 2,4-Difluoro-3-formylphenylboronic acid are not available, boronic acids are known to participate in various types of reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
2,4-Difluoro-3-formylphenylboronic acid has a density of 1.4±0.1 g/cm3, a boiling point of 332.5±52.0 °C at 760 mmHg, and a flash point of 154.9±30.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación
Medicine: Glycoprotein Enrichment
2,4-Difluoro-3-formylphenylboronic acid: is utilized in the medical field for the selective enrichment of glycoproteins . Glycoproteins play crucial roles in various biological processes, including cell signaling and immune responses. The boronic acid moiety of this compound forms reversible covalent bonds with cis-diols present in glycoproteins, facilitating their capture and purification from complex biological samples.
Agriculture: Crop Protection Agents Synthesis
In agriculture, this compound serves as a precursor in the synthesis of crop protection agents . Its boronic acid group is reactive towards various organic substrates, enabling the creation of novel molecules that can act as herbicides or fungicides, contributing to the protection of crops from pests and diseases.
Material Science: Boronate Affinity Materials
2,4-Difluoro-3-formylphenylboronic acid: contributes to the development of boronate affinity materials . These materials are used for the extraction and separation of compounds containing cis-diols, such as certain polymers and organic molecules, which are significant in the creation of advanced materials with specific properties.
Environmental Science: Pollutant Detection
The compound finds application in environmental science as part of sensors for pollutant detection . The boronic acid functional group can interact with various environmental contaminants, allowing for their detection and quantification, which is essential for environmental monitoring and remediation efforts.
Analytical Chemistry: Chromatography
In analytical chemistry, 2,4-Difluoro-3-formylphenylboronic acid is used to modify chromatographic materials . It enhances the selectivity and efficiency of chromatographic separations, particularly for substances with cis-diol groups, such as sugars and nucleosides, thus improving analytical accuracy.
Biochemistry: Biological Inhibitors
This compound is also significant in biochemistry research as a reagent for studying biological inhibitors . It can be used to investigate the inhibition mechanisms of enzymes like γ-glutamyltranspeptidase, which is important for understanding and treating various diseases.
Pharmaceutical Research: Drug Development
Lastly, in pharmaceutical research, 2,4-Difluoro-3-formylphenylboronic acid acts as an organic building block for drug development . Its structural features enable the synthesis of a wide range of pharmaceutical compounds, potentially leading to the discovery of new medications.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2,4-Difluoro-3-formylphenylboronic acid is in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, 2,4-Difluoro-3-formylphenylboronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by 2,4-Difluoro-3-formylphenylboronic acid . The downstream effects include the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic compounds .
Result of Action
The molecular and cellular effects of 2,4-Difluoro-3-formylphenylboronic acid’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of complex organic compounds, which can have various applications in chemical and pharmaceutical industries .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Difluoro-3-formylphenylboronic acid. For instance, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction environment . .
Propiedades
IUPAC Name |
(2,4-difluoro-3-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAWONNALJEQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)C=O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391098 | |
| Record name | 2,4-Difluoro-3-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-3-formylphenylboronic acid | |
CAS RN |
870718-06-2 | |
| Record name | (2,4-Difluoro-3-formylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870718-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluoro-3-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Difluoro-3-formylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1630711.png)
